

Method for detecting barbiturates in urine using mercuric sulfate and diphenylcarbazone.

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Compound of Interest

Compound Name: **Diphenylcarbazone**

Cat. No.: **B146866**

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Application Notes and Protocols for the Detection of Barbiturates in Urine

Introduction

These application notes provide a detailed protocol for the qualitative and semi-quantitative detection of barbiturates in human urine using a colorimetric method based on the reaction with mercuric sulfate and **diphenylcarbazone**. This method is intended for research and forensic toxicology screening purposes. Barbiturates, a class of central nervous system depressants, can be detected in urine for 4-7 days post-ingestion. This colorimetric assay offers a rapid and cost-effective screening alternative to more complex chromatographic techniques, though confirmatory analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for definitive results.

The principle of this assay is based on the formation of a colored complex between the barbiturate molecule, mercuric ions (Hg^{2+}), and **diphenylcarbazone**. In an acidic environment, barbiturates are extracted from the urine into an organic solvent. The addition of a mercuric salt and **diphenylcarbazone** to this extract results in a characteristic blue-violet color, the intensity of which is proportional to the concentration of barbiturates present.

Data Presentation

The following table summarizes the quantitative data associated with the mercuric sulfate and **diphenylcarbazone** method for barbiturate detection. It is important to note that specific performance characteristics can vary depending on the exact experimental conditions and the specific barbiturate being tested.

Parameter	Value	Notes
Detection Limit (on TLC plate)	1-5 µg	This is the minimum amount of barbiturate detectable on a thin-layer chromatography plate when using a mercuric chloride-diphenylcarbazone spray reagent.[1][2]
Detection Limit (in urine, colorimetric)	Approximately 6.72 mg/L	This value is for a similar colorimetric method using a bivalent mercury/dithizone chelate for sodium phenobarbital, detectable with 99% confidence.[3] The limit for the mercuric sulfate-diphenylcarbazone method is expected to be in a similar range.
Linearity Range	5.0 to 200 ng/mL	This data is from a dispersive liquid-liquid microextraction method combined with spectrophotometric analysis for barbituric acid, indicating the potential for linearity in colorimetric assays.[4]
Specificity	The method is not entirely specific to barbiturates. Other imide and sulphonamide-type drugs may produce a similar color reaction.[1] Glutethimide may also interfere.[5]	
Non-Interfering Substances	Phenytoin (50 mg/L), Glutethimide (100 mg/L), Bemegride (100 mg/L)	These substances did not interfere with a similar mercury-based colorimetric assay.[3] Inorganic salts such as NaCl, NaN ₃ , LiBr, and

CaCO_3 are also not expected to interfere.[6]

Recovery

63-71% (LLE); 103-108% (SLE)

Recovery rates can vary significantly based on the extraction method. Liquid-liquid extraction (LLE) and supported liquid extraction (SLE) have been shown to yield good recoveries for barbiturates from urine.[1][7]

Experimental Protocols

Reagent Preparation

Caution: Mercuric salts are highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

- Solution A: Mercuric Sulfate Reagent
 - Dissolve 1 g of mercuric chloride (HgCl_2) in 50 mL of ethanol. (Note: While the topic specifies mercuric sulfate, literature more commonly details the use of mercuric chloride for this reagent. Mercuric sulfate can be used as an alternative, prepared by dissolving it in dilute sulfuric acid and then diluting with ethanol, though optimization may be required.)([1][2])
- Solution B: **Diphenylcarbazone** Reagent
 - Dissolve 0.1 g of **diphenylcarbazone** in 50 mL of ethanol.[1][2]
- Working Reagent
 - Prepare fresh before use by mixing equal volumes of Solution A and Solution B.[6]
- 1N Hydrochloric Acid (HCl)
 - Prepare by diluting concentrated HCl in deionized water.

- Organic Solvent
 - Chloroform or a 1:9 mixture of n-hexane and ethyl acetate.

Urine Sample Preparation (Liquid-Liquid Extraction)

- Pipette 25 mL of the urine specimen into a separatory funnel.
- Acidify the urine to approximately pH 3 by adding 1N HCl dropwise. Verify the pH using indicator paper.
- Add 10 mL of the organic solvent (chloroform or n-hexane:ethyl acetate) to the separatory funnel.
- Stopper the funnel and shake vigorously for 2 minutes.
- Allow the layers to separate.
- Drain the lower organic layer into a clean collection tube.
- Repeat the extraction two more times with fresh 10 mL portions of the organic solvent, combining all organic extracts.
- Filter the combined organic extract through anhydrous sodium sulfate to remove any residual water.
- Evaporate the solvent to dryness under a gentle stream of nitrogen or in a water bath.
- Reconstitute the dried residue in 1 mL of chloroform. This extract is now ready for colorimetric analysis.

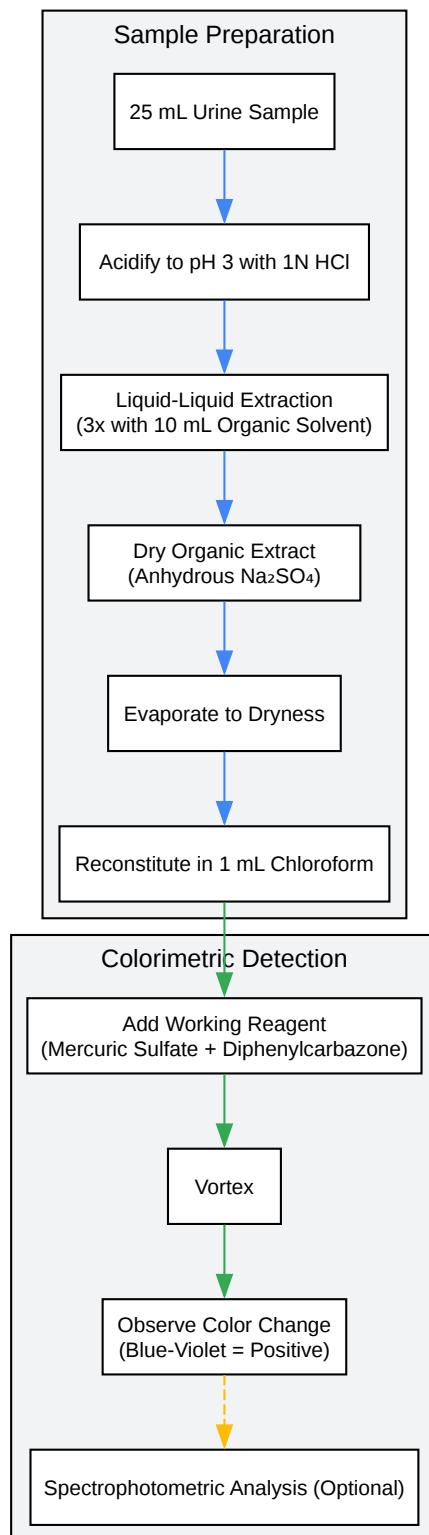
Colorimetric Detection

- Transfer 0.5 mL of the reconstituted urine extract into a clean glass test tube.
- Prepare a blank by adding 0.5 mL of chloroform to a separate test tube.
- Prepare positive controls using standard solutions of barbiturates in chloroform at known concentrations.

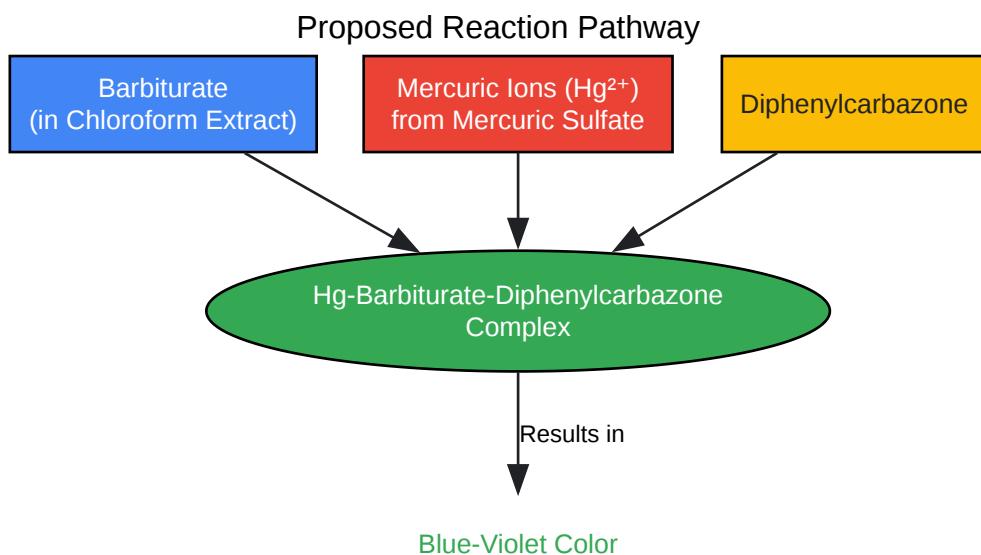
- Add 0.5 mL of the freshly prepared working reagent (mixed Solution A and Solution B) to each tube (sample, blank, and controls).
- Vortex the tubes for 10-15 seconds.
- Observe for a color change. The presence of barbiturates is indicated by the development of a blue-violet color. The background of the solution may appear pink.[\[1\]](#)[\[2\]](#)
- For semi-quantitative analysis, the absorbance of the solution can be measured using a spectrophotometer at the wavelength of maximum absorbance for the colored complex (typically around 550-580 nm, though this should be determined empirically). A calibration curve can be generated using the positive controls to estimate the concentration of barbiturates in the sample.

Diagrams

Experimental Workflow for Barbiturate Detection

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Caption: Experimental workflow for barbiturate detection in urine.



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Caption: Proposed reaction pathway for color formation.

Discussion

The mercuric sulfate and **diphenylcarbazone** method provides a straightforward and rapid approach for screening urine samples for the presence of barbiturates. The extraction procedure is crucial for isolating the acidic barbiturate compounds from the aqueous urine matrix and concentrating them in an organic solvent.

The exact chemical structure of the colored complex is not definitively established in the reviewed literature, but it is understood to be a coordination complex involving the mercuric ion, the barbiturate molecule, and **diphenylcarbazone**. The barbiturate likely chelates with the mercury ion, and this complex then reacts with **diphenylcarbazone** to produce the characteristic color change.

While this method is valuable for preliminary screening, its limitations must be acknowledged. The assay is not entirely specific for barbiturates, and cross-reactivity with other compounds is possible. Therefore, all positive results should be confirmed by a more specific and sensitive analytical technique such as GC-MS or LC-MS/MS. Modern chromatographic methods offer higher sensitivity, greater specificity, and the ability to identify and quantify individual barbiturate compounds, which is not possible with this colorimetric assay. However, the mercuric sulfate

and **diphenylcarbazone** method remains a useful tool in settings where rapid, high-throughput screening is required and access to advanced analytical instrumentation is limited. Due to the high toxicity of mercury compounds, appropriate safety precautions and waste disposal procedures are imperative.

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